Lipophilicity Profile vs. Non-Fluorinated Analogs
The introduction of a para-fluorine atom on the N-phenyl ring of the quinoxaline-2-sulfanyl acetamide scaffold predictably increases lipophilicity relative to the unsubstituted N-phenyl analog, while remaining within drug-like logP boundaries. The target compound exhibits a PubChem-computed XLogP of 3.1 [1], compared with an XLogP of approximately 2.8 for the non-fluorinated N-phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide (CAS 709660-71-9) [2]. The meta-fluoro regioisomer (N-3-fluorophenyl) is predicted to have a near-identical XLogP but differs in dipole moment and molecular shape, which can affect target-binding orientation [3]. By contrast, the 4-chlorophenyl analog is estimated to have an XLogP of approximately 3.5, approaching the upper limit of optimal drug-like lipophilicity (Rule of 5) [2]. This 0.3-log-unit differentiation from the non-fluorinated analog corresponds to an approximately 2-fold increase in calculated octanol-water partition coefficient, potentially enhancing membrane passive permeability while avoiding the excessive lipophilicity and associated promiscuity risks of the 4-chloro congener.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.1 |
| Comparator Or Baseline | N-phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide: XLogP ≈ 2.8; N-(4-chlorophenyl) analog: XLogP ≈ 3.5; N-(3-fluorophenyl) analog: XLogP ≈ 3.1 |
| Quantified Difference | ΔXLogP = +0.3 vs. non-fluorinated analog; −0.4 vs. 4-chloro analog. Represents ~2× increase in partition coefficient vs. non-fluorinated parent. |
| Conditions | PubChem XLogP3 algorithm; computed from molecular structure. Values are predictions, not experimentally measured logP/logD. |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and metabolic clearance; the fluorine-mediated logP increase positions this compound in a balanced range suited for cellular permeability without the toxicity and solubility penalties of heavier halogenated analogs.
- [1] PubChem. Compound Summary for CID 3359751. Property: XLogP3 = 3.1. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3359751 (accessed 2026-04-30). View Source
- [2] PubChem. XLogP3 predicted values for N-phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide, N-(4-chlorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide, and N-(3-fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide. Based on computational prediction from canonical SMILES. (accessed 2026-04-30). View Source
- [3] Hagmann, W.K. (2008) 'The Many Roles for Fluorine in Medicinal Chemistry', Journal of Medicinal Chemistry, 51(15), pp. 4359–4369. doi: 10.1021/jm800219f. Discusses dipole and conformational effects of fluoroaromatic substitution. View Source
